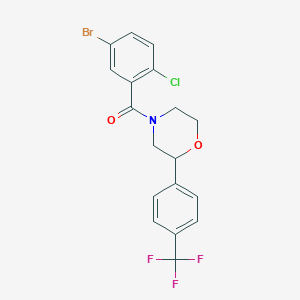

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClF3NO2/c19-13-5-6-15(20)14(9-13)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRRAQXFBODFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the morpholino group to the substituted phenyl rings under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove halogen atoms or reduce other functional groups.

Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce dehalogenated derivatives. Substitution reactions would result in the replacement of halogen atoms with the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is in the development of anticancer agents. Research indicates that compounds with similar structural motifs exhibit anti-proliferative effects against various cancer cell lines. The presence of bromine and chlorine substituents can enhance the biological activity by improving binding affinity to target proteins involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit cell growth in multiple myeloma and lymphomas by targeting specific pathways associated with tumorigenesis .

Targeted Protein Degradation

This compound's morpholino moiety is particularly relevant in the context of targeted protein degradation. It has been identified as a potential ligand for CRBN (cereblon), a protein that plays a crucial role in the ubiquitin-proteasome system. By facilitating the degradation of oncogenic proteins, this compound may contribute to therapeutic strategies aimed at treating resistant forms of cancer .

Material Science

Organic Photovoltaics

In material science, (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has been explored as a component in organic photovoltaic devices. The incorporation of trifluoromethyl groups enhances the electron-withdrawing properties, which can improve the charge transport characteristics of organic semiconductors. This property is critical for developing more efficient solar cells that utilize organic materials .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers with specific properties, such as increased thermal stability or enhanced solubility in organic solvents. These polymers have potential applications in coatings, adhesives, and electronic devices .

Biochemical Research

Enzyme Inhibition Studies

Research has also indicated that this compound can act as an inhibitor for certain enzymes, contributing to the understanding of enzyme kinetics and mechanisms. By studying its interaction with various enzymes, researchers can gain insights into metabolic pathways and develop new inhibitors that could serve as therapeutic agents for diseases related to enzyme dysfunction .

Fluorescent Probes

Another innovative application is the use of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone as a fluorescent probe in biochemical assays. Its structural characteristics allow it to be modified for enhanced fluorescence properties, making it useful for imaging techniques in cellular biology and diagnostics .

Summary Table of Applications

| Field | Application | Mechanism/Impact |

|---|---|---|

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:

(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone (CAS 2404733-91-9): Substituents: 4-Bromo, 3-chloro, 2-fluoro on the phenyl ring; thiomorpholino (sulfur-containing morpholine analog). The trifluoro substitution is absent here, reducing electron-withdrawing effects .

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone (CAS 2635937-51-6): Substituents: 5-Bromo, 2-fluoro, 3-methyl on the phenyl ring; unsubstituted morpholino. Impact: The methyl group increases steric hindrance, while fluorine’s electronegativity may modulate reactivity. The absence of a trifluoromethylphenyl substituent simplifies synthesis but reduces electronic complexity .

Morpholino(3-(trifluoromethyl)phenyl)methanone (CAS 344587-33-3): Substituents: 3-Trifluoromethylphenyl directly attached to morpholino.

Morpholine Ring Modifications

Thiomorpholino Derivatives: Example: (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone replaces oxygen with sulfur in the morpholine ring. Impact: Sulfur increases ring flexibility and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Boron-Containing Analogs: Compounds like (2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone (CAS 1092564-35-6) incorporate boronate esters. Impact: These derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization—a feature absent in the target compound .

Electronic and Steric Effects

- This contrasts with meta-substituted analogs (e.g., CAS 344587-33-3), where electronic effects are less pronounced .

- Halogen Positioning : The 5-bromo-2-chloro substitution pattern on the phenyl ring introduces steric clashes and ortho/para-directing effects, differentiating it from analogs with fluorine or methyl groups (e.g., CAS 2635937-51-6) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : Halogenated phenyl groups (Br, Cl) in the target compound may facilitate nucleophilic aromatic substitution, whereas trifluoromethyl groups stabilize adjacent electrophilic centers .

- Drug Design : The combination of halogens and trifluoromethyl groups could optimize binding to hydrophobic enzyme pockets, though toxicity risks from bromine must be assessed.

- Materials Science: Enhanced electronic properties may make this compound suitable as a ligand in catalysis or a monomer in polymer synthesis.

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone , often referred to as a morpholino-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H15BrClF3N2O

- Molecular Weight : 455.7 g/mol

- CAS Number : 915095-85-1

The compound features a morpholino group, which is known for enhancing solubility and bioavailability, along with halogenated phenyl groups that may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that thiazole derivatives with halogen substitutions can effectively inhibit cancer cell proliferation. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances cytotoxicity against various cancer cell lines, including breast cancer and melanoma models.

A comparative study revealed that the IC50 values for related compounds ranged from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

The proposed mechanism involves interaction with specific cellular targets, leading to apoptosis or cell cycle arrest. The morpholino moiety may facilitate cellular uptake and enhance the compound's ability to engage with target proteins involved in tumor progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Halogen Substitution : The presence of bromine and chlorine atoms is critical for enhancing biological activity.

- Morpholino Group : This functional group contributes to increased solubility and potential interactions with cellular targets.

- Trifluoromethyl Group : Known for influencing lipophilicity, this group may enhance membrane permeability.

| Compound | IC50 (µg/mL) | Target Cell Line | Notes |

|---|---|---|---|

| Compound A | 1.61 | A431 (epidermoid carcinoma) | High potency observed |

| Compound B | 1.98 | Jurkat (leukemia) | Effective against resistant strains |

Case Studies

- Anticancer Activity : A study conducted on a series of morpholino derivatives demonstrated that compounds similar to the target compound exhibited potent activity against human glioblastoma cells (U251) with IC50 values significantly lower than standard treatments .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, supporting the hypothesis of its role as a covalent modifier in inducing ferroptosis .

- Comparative Analysis : Another research highlighted the effectiveness of halogenated phenyl derivatives in antimicrobial activity, suggesting potential applications in treating infections alongside its anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step organic reactions. A typical route involves:

- Friedel-Crafts acylation : Reacting a halogenated benzoyl chloride (e.g., 5-bromo-2-chlorobenzoyl chloride) with a substituted benzene (e.g., 4-(trifluoromethyl)phenyl-morpholine) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Solvent optimization : Dichloromethane or ethanol improves solubility, while catalysts like palladium or copper complexes enhance regioselectivity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios are critical to minimize side products like dehalogenated byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and morpholino ring integrity. ¹⁹F NMR identifies trifluoromethyl group stability .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 458.98 Da) and detects isotopic patterns for bromine/chlorine .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

Reactivity is governed by electron-withdrawing groups (Br, Cl, CF₃):

- Nucleophilic substitution : Bromine at the 5-position is susceptible to replacement by amines or thiols under mild conditions (e.g., DMF, 60°C) .

- Oxidation : The ketone group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, but CF₃ groups may resist further degradation .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol, though CF₃ stability limits over-reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against specific targets (e.g., kinases or GPCRs)?

SAR strategies include:

- Substituent variation : Replacing Br/Cl with smaller halogens (F) or electron-donating groups (OCH₃) to modulate lipophilicity (logP) and target binding .

- Morpholino ring modification : Introducing thiomorpholine or piperazine analogs alters hydrogen-bonding capacity and pharmacokinetics .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like SGLT2 or EGFR . In vitro assays (e.g., enzyme inhibition IC₅₀) validate predictions, with CF₃ groups often enhancing target selectivity .

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

Discrepancies may arise from:

- Assay conditions : Varying pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability or off-target effects. Replicate studies under standardized protocols (e.g., CLSI guidelines) .

- Cellular models : Primary cells vs. immortalized lines may express differing target levels. Use CRISPR-edited isogenic cell lines to isolate variables .

- Compound degradation : LC-MS monitors hydrolytic or photolytic degradation (e.g., dehalogenation) during assays .

Q. What computational methods are effective in predicting this compound’s metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., morpholino ring oxidation) and permeability (e.g., Blood-Brain Barrier penetration) .

- CYP450 inhibition assays : Liver microsome studies identify metabolites, while molecular docking highlights interactions with CYP3A4/2D6 .

- Toxicity profiling : Ames test for mutagenicity and hERG channel binding assays (patch-clamp electrophysiology) assess cardiac risk .

Q. How do crystallographic studies inform polymorph control during formulation development?

X-ray diffraction identifies polymorphs (e.g., Form I vs. II) with distinct melting points and solubilities. Key parameters:

- H-bond networks : Morpholino oxygen interactions with aromatic protons stabilize specific crystal lattices .

- Thermal analysis : DSC/TGA data guide lyophilization or spray-drying conditions to avoid phase transitions . Polymorph prevalence is controlled via solvent polarity (e.g., acetonitrile favors Form I) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equiv | >90% yield; minimizes Al residues |

| Reaction Temp | 0–5°C (exothermic) | Prevents Friedel-Crafts rearrangement |

| Solvent | Anhydrous DCM | Enhances electrophilicity of acyl chloride |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Structural Insight |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.4 Hz, Ar-H) | Trifluoromethylphenyl orientation |

| ¹³C NMR | δ 192.5 (C=O) | Ketone group confirmation |

| X-ray Diffraction | Dihedral angle: 58.3° between rings | Steric hindrance analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.